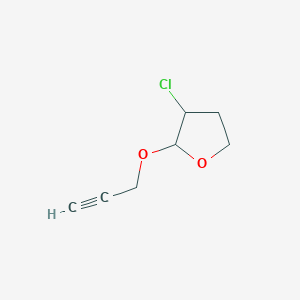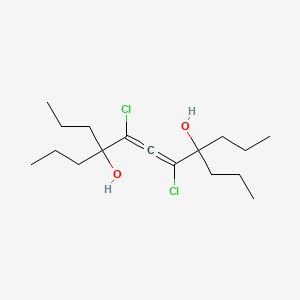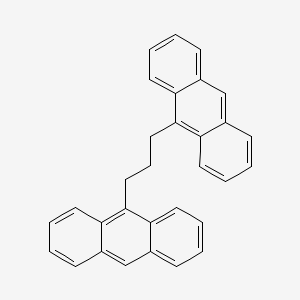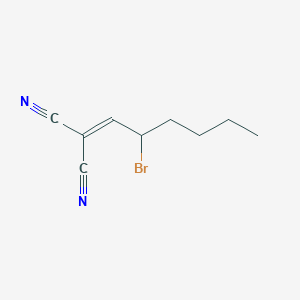
9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes two sulfonic acid groups and two carboxylic acid groups attached to an anthracene backbone. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the oxidation of anthracene derivatives followed by sulfonation and carboxylation reactions. The reaction conditions often require the use of strong oxidizing agents, such as potassium permanganate or chromium trioxide, and sulfonating agents like sulfuric acid or chlorosulfonic acid. The carboxylation step may involve the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified using crystallization or chromatography techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the quinone structure to a hydroquinone form.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sulfuric acid, chlorosulfonic acid, carbon dioxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized anthraquinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of dyes and pigments due to its chromophoric properties.
Biology: Employed in staining techniques for microscopy, particularly in the visualization of cellular components.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
作用機序
The mechanism by which 9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid exerts its effects is primarily related to its ability to interact with biological molecules. The compound’s quinone structure allows it to participate in redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage. This property is exploited in photodynamic therapy, where the compound is activated by light to produce ROS that selectively target cancer cells. The sulfonic and carboxylic acid groups enhance the compound’s solubility and facilitate its interaction with biological targets.
類似化合物との比較
Similar Compounds
3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid: Known for its use as a biological stain (alizarin red S).
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid: Utilized in bioorthogonal reactions for labeling biomolecules.
4,5,8-Trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: An analogue of the osteoarthritis drug rhein.
Uniqueness
9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid is unique due to the presence of both sulfonic and carboxylic acid groups, which impart distinct solubility and reactivity properties. This combination of functional groups makes it particularly versatile for various applications in chemistry, biology, and medicine.
特性
CAS番号 |
63346-60-1 |
|---|---|
分子式 |
C16H8O12S2 |
分子量 |
456.4 g/mol |
IUPAC名 |
9,10-dioxo-2,4-disulfoanthracene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C16H8O12S2/c17-11-5-3-1-2-4-6(5)12(18)8-7(11)9(15(19)20)14(30(26,27)28)10(16(21)22)13(8)29(23,24)25/h1-4H,(H,19,20)(H,21,22)(H,23,24,25)(H,26,27,28) |
InChIキー |
WANWQTOOTOBJEZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3C(=O)O)S(=O)(=O)O)C(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


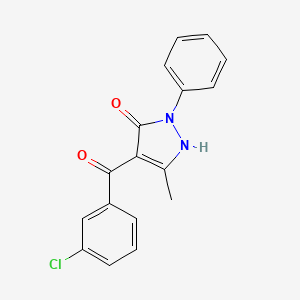

![4-(1,3-Dioxan-2-yl)-7,7'-dioxa-2,2'-spirobi[bicyclo[4.1.0]heptane]](/img/structure/B14506380.png)
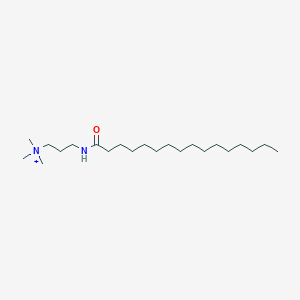
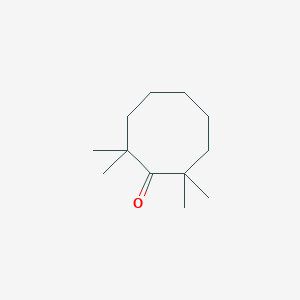
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]](/img/structure/B14506394.png)
![N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide](/img/structure/B14506404.png)

![2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14506413.png)

